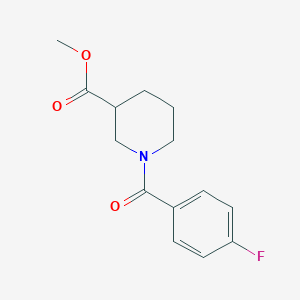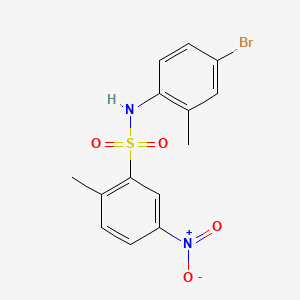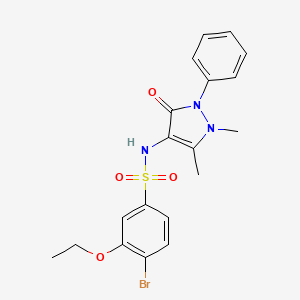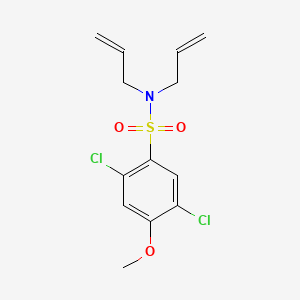![molecular formula C28H24N2O9S2 B7453972 (2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate](/img/structure/B7453972.png)
(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate, also known as APS, is a sulfonate compound that has been widely used in scientific research for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of (2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate involves the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB, which is a key transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound also inhibits the activation of MAPKs, which are involved in the regulation of cell growth and differentiation. Furthermore, this compound has been found to induce apoptosis and inhibit cell proliferation by modulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the suppression of NF-κB activation, the inhibition of MAPK signaling, and the induction of apoptosis and inhibition of cell proliferation in cancer cells. This compound has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate has several advantages for lab experiments, including its high purity and stability, its ability to inhibit inflammation and cancer cell growth, and its antioxidant properties. However, this compound also has some limitations, such as its high cost and the complexity of its synthesis process.
Zukünftige Richtungen
There are several future directions for research on (2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other anti-cancer drugs, and the exploration of its potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Furthermore, the elucidation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of this compound could lead to the development of new therapeutic strategies for these diseases.
Synthesemethoden
The synthesis of (2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate involves the reaction of 2-acetamidophenol with 4-chlorobenzenesulfonyl chloride to form the intermediate compound, which is then reacted with 4-(2-acetamidophenoxy)sulfonylphenol and 4-aminobenzenesulfonic acid to produce this compound. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of pure this compound.
Wissenschaftliche Forschungsanwendungen
(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α, and to suppress the activation of NF-κB, a key transcription factor involved in inflammation. In addition, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and colon cancer cells.
Eigenschaften
IUPAC Name |
(2-acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O9S2/c1-19(31)29-25-7-3-5-9-27(25)38-40(33,34)23-15-11-21(12-16-23)37-22-13-17-24(18-14-22)41(35,36)39-28-10-6-4-8-26(28)30-20(2)32/h3-18H,1-2H3,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXKUWLYWQKUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)OC4=CC=CC=C4NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O9S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B7453889.png)

![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B7453898.png)



![N-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7453933.png)
![2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7453943.png)

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)
![1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)

![Ethyl 4-[2-[1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbonyl]oxyacetyl]piperazine-1-carboxylate](/img/structure/B7453979.png)
![5-bromo-N-[2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7453990.png)
